Baseline Mass Separation from Unlabeled Analyte
rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride exhibits a molecular mass increase of +5.03 Da compared to unlabeled tranylcypromine hydrochloride (169.65 Da vs. 174.68 Da). This exceeds the minimum recommended mass difference of 3 Da for small-molecule SIL internal standards . In contrast, alternative deuterated analogs with only d2 or d3 labeling (mass shift of +2 or +3 Da) risk isotopic interference from the analyte's M+1 and M+2 natural abundance peaks, which can degrade assay linearity and accuracy [1]. The d5 label also ensures that the internal standard remains outside the natural isotopic cluster of the target analyte in a typical quadrupole mass analyzer, enabling unambiguous MRM transition selection.
| Evidence Dimension | Molecular Mass Difference from Unlabeled Tranylcypromine (CAS 1986-47-6) |
|---|---|
| Target Compound Data | +5.03 Da (174.68 g/mol) |
| Comparator Or Baseline | Unlabeled tranylcypromine: 0 Da (169.65 g/mol); Hypothetical d3-labeled analog: +3.02 Da |
| Quantified Difference | 5.03 Da increase vs. unlabeled; 2.01 Da greater than a d3 analog |
| Conditions | Calculated from exact monoisotopic mass; applicable to all ESI/APCI LC-MS platforms |
Why This Matters
A mass shift of ≥3 Da is a critical QC parameter for selecting a SIL-IS; the d5 label provides a safety margin that prevents quantification bias from isotopic overlap, directly supporting method robustness and regulatory acceptance.
- [1] Info-Pharma. Internal Standard 선택 전략 – Stable Isotope Labeling의 활용과 한계. 2025. 'Label 수가 적으면 (예: d2, d3), analyte 신호와 중첩(overlap) 가능성이 있다. 따라서 mass difference ≥ 3 Da, isotopic purity ≥ 99%가 권장된다.' View Source
